molecular formula C28H25FN4O4 B2640851 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1189723-82-7

2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2640851
CAS No.: 1189723-82-7
M. Wt: 500.53
InChI Key: OTWHWSIJJIRISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 3-(4-Methoxybenzyl) group: Introduces steric bulk and modulates solubility via the methoxy moiety.
  • N-(3-Methoxybenzyl)acetamide side chain: Provides hydrogen-bonding capacity and influences pharmacokinetic properties.

Properties

IUPAC Name

2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O4/c1-36-21-9-6-18(7-10-21)15-32-17-31-26-23-13-20(29)8-11-24(23)33(27(26)28(32)35)16-25(34)30-14-19-4-3-5-22(12-19)37-2/h3-13,17H,14-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWHWSIJJIRISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic synthesis. The general synthetic route can be outlined as follows:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of Methoxybenzyl Groups: The methoxybenzyl groups are typically introduced through nucleophilic substitution reactions. This involves the reaction of the pyrimidoindole intermediate with methoxybenzyl halides in the presence of a base like potassium carbonate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions. For example, the fluorine can be replaced by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxybenzyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . The pyrimidoindole structure is known for its ability to interact with various biological targets, leading to inhibition of tumor growth. Research indicates that derivatives of pyrimidoindoles exhibit significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells.

Case Study: In Vitro Anticancer Activity

  • Cell Lines Tested : MCF-7, A549, HT-29
  • Mechanism of Action : Induction of apoptosis via mitochondrial pathways and inhibition of cell proliferation.
  • Results : IC50 values ranging from 0.5 µM to 5 µM were reported, indicating strong anticancer potential.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a variety of pathogens. The presence of the fluorine atom in the structure enhances its lipophilicity, which may contribute to improved membrane permeability and bioactivity.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: In Vivo Anti-inflammatory Activity

  • Animal Model : Carrageenan-induced paw edema in rats.
  • Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
  • Results : Significant reduction in paw swelling was observed compared to control groups.

Neuroprotective Effects

Emerging research indicates that the compound may have neuroprotective effects , potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism:

  • The compound may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cognitive function.

Potential as a Scaffold for Drug Development

The unique structural features of this compound make it a promising scaffold for the development of new therapeutic agents targeting various diseases. Its derivatives can be synthesized to optimize activity against specific biological targets.

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Addition of methyl group at position 2Increased cytotoxicity against cancer cells
Substitution at N-position with alkyl groupsEnhanced antimicrobial activity

Mechanism of Action

The mechanism of action of 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to altered biochemical pathways.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrimido[5,4-b]indole derivatives is presented below.

Structural and Functional Comparison

Compound Name Core Structure Substituents (Position 3) Substituents (Position 8) Acetamide Group Key Features References
Target Compound Pyrimido[5,4-b]indole 4-Methoxybenzyl Fluoro N-(3-Methoxybenzyl) Dual methoxy groups enhance solubility and H-bonding potential.
8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl)-3,5-Dihydro-4H-Pyrimido[5,4-b]Indol-4-One (Compound 3, ) Pyrimido[5,4-b]indole 2-Methoxybenzyl Fluoro 5-(4-Fluorobenzyl) Fluorinated benzyl groups increase lipophilicity; XRD-confirmed structure.
N-(4-Fluorobenzyl)-2-((3-(3-Methoxyphenyl)-4-Oxo-4,5-Dihydro-3H-Pyrimido[5,4-b]Indol-2-yl)Sulfanyl)Acetamide () Pyrimido[5,4-b]indole 3-Methoxyphenyl N/A Sulfanyl-linked 4-fluorobenzyl Sulfur atom in the side chain may alter metabolic stability.
2-(3-Benzyl-8-Fluoro-4-Oxo-3H-Pyrimido[5,4-b]Indol-5(4H)-yl)-N-(3-Chloro-4-Methylphenyl)Acetamide () Pyrimido[5,4-b]indole Benzyl Fluoro N-(3-Chloro-4-Methylphenyl) Chloro and methyl groups enhance hydrophobicity; potential for improved membrane permeability.
2-[3-(2-Chlorobenzyl)-8-Methyl-4-Oxo-3,4-Dihydro-5H-Pyrimido[5,4-b]Indol-5-yl]-N-(2-Fluorophenyl)Acetamide () Pyrimido[5,4-b]indole 2-Chlorobenzyl Methyl N-(2-Fluorophenyl) Methyl at C8 reduces steric hindrance; chloro and fluoro substituents increase electron-withdrawing effects.
2-[(3-Methyl-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl)Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide () Pyrimido[5,4-b]indole Methyl N/A Sulfanyl-linked 4-Trifluoromethoxyphenyl Trifluoromethoxy group enhances lipophilicity and metabolic resistance.

Key Research Findings

Structural Confirmation : Compound 3 () was validated via XRD, revealing planar pyrimidoindole core geometry. The target compound likely adopts a similar conformation, but its 4-methoxybenzyl group may induce slight torsional adjustments .

Substituent Effects :

  • Methoxy groups (target compound) improve aqueous solubility compared to halogenated analogs (e.g., ’s chloro-methylphenyl) .
  • Sulfanyl-containing analogs () exhibit distinct pharmacokinetic profiles due to sulfur’s metabolic stability and electronic effects .

Biological Activity :

  • Indomethacin analogs () highlight the acetamide moiety’s role in cyclooxygenase (COX) inhibition, suggesting the target compound may target similar pathways .
  • The trifluoromethoxy group in ’s compound increases lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .

Biological Activity

The compound 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is a nitrogen-based heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic pathway often includes:

  • Formation of the pyrimido[5,4-b]indole core.
  • Introduction of the fluorine atom and methoxybenzyl groups.
  • Acetylation to yield the final product.

The detailed reaction schemes can be found in various publications focusing on similar pyrimidine derivatives .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0125 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • The presence of electron-withdrawing groups (e.g., methoxy) has been correlated with enhanced activity .
CompoundMIC (mg/mL)Bacterial Strain
2a0.0125Staphylococcus aureus
2b0.025Escherichia coli
2c0.0412Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of this compound has also been explored through in vitro assays against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer cells (MCF-7). Key findings include:

  • Compounds with structural similarities showed IC50 values ranging from 5.34 μg/mL to 6.13 μg/mL , indicating potent cytotoxicity against cancer cells .
  • Mechanistic studies suggest that these compounds induce apoptosis through caspase activation pathways .
Cell LineIC50 (μg/mL)Reference Drug (Doxorubicin)
HepG25.34Comparable
MCF-76.13Comparable

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

  • Fluorine Substitution : The introduction of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Groups : The positioning of methoxy groups significantly influences antibacterial potency; para-substituted methoxy groups generally exhibit better activity compared to meta-substituted ones .
  • Indole Core Modifications : Variations in the indole structure can lead to changes in pharmacological profiles, impacting both efficacy and safety.

Case Studies

In one notable study, a series of pyrimidine derivatives were synthesized and evaluated for their biological activities:

  • A compound structurally related to our target compound was shown to have a profound inhibitory effect on various cancer cell lines with a focus on molecular docking studies revealing potential interactions with key enzymes involved in cancer progression .

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be optimized for yield?

The synthesis typically involves multi-step condensation reactions. For example, describes a patent-protected route using fluorinated benzamide intermediates and methoxybenzyl-protected pyrimidoindole scaffolds. Key steps include:

  • Condensation : Coupling 8-fluoro-pyrimido[5,4-b]indol-4-one with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃/DMF) .
  • Acetamide formation : Reacting the intermediate with 3-methoxybenzylamine via nucleophilic acyl substitution, monitored by TLC and purified via column chromatography .
  • Optimization : Adjusting reaction time (24–48 hours) and temperature (60–80°C) improves yields (65–85%) .

Q. What analytical techniques are critical for structural characterization?

Structural validation relies on:

  • NMR spectroscopy : ¹H/¹³C-NMR to confirm methoxybenzyl substituents (δ 3.8–4.0 ppm for OCH₃) and acetamide linkages (δ 2.1–2.3 ppm for CH₃CO) .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+ calculated within 0.1 ppm error) .
  • X-ray crystallography : Resolves stereochemistry of the pyrimidoindole core, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., cell lines, incubation time). Mitigation strategies include:

  • Standardized assays : Use isogenic cell lines and validated kinase panels (e.g., Eurofins KinaseProfiler) to compare activity under identical conditions .
  • Structural docking : Perform molecular dynamics simulations to assess binding affinity variations due to methoxybenzyl conformations .
  • Meta-analysis : Cross-reference PubChem bioactivity data with peer-reviewed studies to identify outliers .

Q. What methodologies are effective for studying the compound’s pharmacokinetic (PK) properties?

PK optimization involves:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyls) via synthetic modification of the methoxybenzyl moiety, monitored by HPLC logP analysis .
  • Metabolic stability : Conduct liver microsome assays (human/rat) to identify vulnerable sites (e.g., fluorinated indole core) and stabilize via deuteration .
  • In vivo profiling : Administer the compound in rodent models (IV/PO) and quantify plasma half-life using LC-MS/MS .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA)?

MoA studies require a combination of:

  • Target engagement assays : Cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases) .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
  • Resistance studies : Generate drug-tolerant cell lines via prolonged exposure and perform whole-exome sequencing to identify mutations .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Process chemistry : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) and optimize catalyst loading (e.g., Pd/C for hydrogenation) .
  • Quality control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .
  • Crystallization : Use anti-solvent precipitation (e.g., water/isopropanol) to achieve >99% purity, verified by DSC .

Q. How should researchers address stability issues during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the acetamide group .
  • Excipient screening : Test stabilizers (e.g., trehalose) in formulation studies using accelerated stability protocols (40°C/75% RH for 4 weeks) .

Contradictory Data Analysis

Q. Why do computational predictions of binding affinity conflict with experimental results?

Discrepancies may stem from:

  • Protonation states : Adjust pKa calculations for the fluoro-indole core (e.g., using MarvinSketch) to refine docking poses .
  • Conformational sampling : Apply enhanced sampling MD simulations (e.g., Gaussian accelerated MD) to capture flexible methoxybenzyl rotations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.